molecular formula C17H12I2N2O2S B298283 (2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one

Número de catálogo B298283
Peso molecular: 562.2 g/mol
Clave InChI: FJSSCDWKJLEUKM-VYUZCOAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as HDBT and is a member of the thiazolidinone family. The compound's unique chemical structure makes it a promising candidate for drug development, especially in the field of cancer research.

Mecanismo De Acción

The mechanism of action of HDBT is not fully understood, but studies have suggested that the compound acts by inhibiting the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. HDBT's ability to inhibit this pathway may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that HDBT has a low toxicity profile and does not exhibit significant adverse effects on normal cells. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unharmed. Additionally, HDBT has been shown to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using HDBT in lab experiments is its low toxicity profile, which makes it a safer alternative to other anti-cancer compounds. Additionally, HDBT's ability to selectively target cancer cells while leaving normal cells unharmed is a significant advantage in cancer research. However, one limitation of using HDBT in lab experiments is its low solubility in water, which can make it challenging to administer in certain experimental settings.

Direcciones Futuras

There are several future directions for HDBT research, including:
1. Investigating the compound's potential in combination with other anti-cancer drugs to enhance its therapeutic efficacy.
2. Studying the compound's mechanism of action in greater detail to better understand its anti-cancer properties.
3. Developing more efficient synthesis methods to increase the yield and purity of HDBT.
4. Exploring the potential of HDBT in other therapeutic areas, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, (2E,5E)-5-(2-hydroxy-3,5-diiodobenzylidene)-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one is a promising compound that has shown significant potential in cancer research. Its ability to selectively target cancer cells while leaving normal cells unharmed makes it a safer alternative to other anti-cancer drugs. Further research is needed to fully understand the compound's mechanism of action and to explore its potential in other therapeutic areas.

Métodos De Síntesis

The synthesis of HDBT involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde and 2-amino-3-methyl-1-phenyl-1,3-thiazol-4(5H)-one in the presence of a base. The reaction results in the formation of HDBT, which can be purified using various techniques such as recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

HDBT has been extensively studied for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that HDBT exhibits anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer treatment.

Propiedades

Fórmula molecular

C17H12I2N2O2S

Peso molecular

562.2 g/mol

Nombre IUPAC

(5E)-5-[(2-hydroxy-3,5-diiodophenyl)methylidene]-3-methyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12I2N2O2S/c1-21-16(23)14(8-10-7-11(18)9-13(19)15(10)22)24-17(21)20-12-5-3-2-4-6-12/h2-9,22H,1H3/b14-8+,20-17?

Clave InChI

FJSSCDWKJLEUKM-VYUZCOAASA-N

SMILES isomérico

CN1C(=O)/C(=C\C2=C(C(=CC(=C2)I)I)O)/SC1=NC3=CC=CC=C3

SMILES

CN1C(=O)C(=CC2=CC(=CC(=C2O)I)I)SC1=NC3=CC=CC=C3

SMILES canónico

CN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)O)SC1=NC3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.